![molecular formula C21H26N4O3S B2510954 3-[2-(ジエチルアミノ)-4-オキソ-3H,4H-チエノ[3,2-d]ピリミジン-3-イル]-N-[(2-メトキシフェニル)メチル]プロパンアミド CAS No. 1113104-90-7](/img/structure/B2510954.png)

3-[2-(ジエチルアミノ)-4-オキソ-3H,4H-チエノ[3,2-d]ピリミジン-3-イル]-N-[(2-メトキシフェニル)メチル]プロパンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

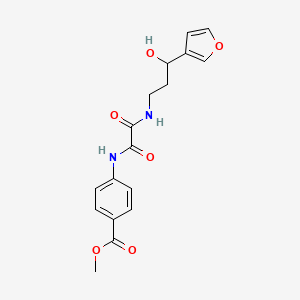

N-(cyclohexylmethyl)-1-{4-[(methylsulfonyl)amino]benzoyl}piperidine-3-carboxamide is a useful research compound. Its molecular formula is C21H26N4O3S and its molecular weight is 414.52. The purity is usually 95%.

BenchChem offers high-quality N-(cyclohexylmethyl)-1-{4-[(methylsulfonyl)amino]benzoyl}piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(cyclohexylmethyl)-1-{4-[(methylsulfonyl)amino]benzoyl}piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

もちろんです!2つの化合物の科学研究における応用について詳しく見ていきましょう。各応用分野の詳細なセクションを紹介します。

3-[2-(ジエチルアミノ)-4-オキソ-3H,4H-チエノ[3,2-d]ピリミジン-3-イル]-N-[(2-メトキシフェニル)メチル]プロパンアミド

抗がん研究: この化合物は、がん細胞の増殖に関与する特定の酵素を阻害する能力があるため、抗がん研究で可能性を示しています。 研究では、チエノ[3,2-d]ピリミジンの誘導体が、細胞分裂と生存の調節に不可欠なキナーゼ阻害剤として機能する可能性があることが示されています .

抗ウイルス用途: チエノ[3,2-d]ピリミジン誘導体の抗ウイルス特性が研究されています。 これらの化合物は、さまざまなウイルス株に対して試験されており、ウイルス酵素を標的にすることでウイルス複製を阻害する可能性を示しています .

抗炎症剤: この化合物の構造により、炎症性経路と相互作用することができるため、抗炎症薬の開発候補となります。 プロ炎症性サイトカインの産生を阻害する能力が研究されています .

神経保護効果: 研究では、この化合物が神経保護特性を持つ可能性があり、神経変性疾患の治療に役立つ可能性があることが示唆されています。 神経伝達物質系の調節と酸化ストレスからニューロンを保護する能力が研究の中心となっています .

抗酸化特性: この化合物は、その抗酸化能力について調査されています。 フリーラジカルを除去し、酸化ストレスを軽減することができます。これは、細胞の損傷と老化を防ぐのに役立ちます .

抗菌活性: 研究では、チエノ[3,2-d]ピリミジン誘導体は抗菌特性を示す可能性があることが示されています。 この化合物は、さまざまな細菌株に対して試験されており、細菌の増殖を阻害する有効性が示されています .

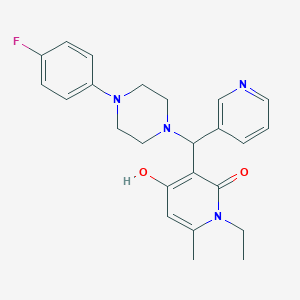

N-(シクロヘキシルメチル)-1-{4-[(メチルスルホニル)アミノ]ベンゾイル}ピペリジン-3-カルボキサミド

疼痛管理: この化合物は、疼痛管理における可能性について研究されています。その構造により、疼痛受容体と相互作用することができ、鎮痛効果をもたらします。 慢性疼痛および急性疼痛のモデルで試験されています .

抗炎症用途: 最初の化合物と同様に、この化合物も抗炎症特性について検討されています。炎症反応に関与する酵素の活性を阻害することができるため、炎症性疾患の治療候補となります。

抗うつ効果: 研究では、この化合物が抗うつ特性を持つ可能性があることが示されています。脳内の神経伝達物質レベルを調節することができます。これは、うつ病や不安障害の管理に不可欠です。

抗けいれん活性: この化合物は、てんかんやその他の発作性障害の治療に可能性を示しています。ニューロンの活動を安定させ、ニューロンの過剰発火を防ぐ能力が研究の主要な分野となっています。

抗腫瘍研究: 研究では、この化合物の抗腫瘍効果が検討されています。がん細胞のアポトーシスを誘導し、腫瘍の増殖を阻害することができます。これは、がん治療の有望な候補となっています。

抗菌特性: この化合物は、抗菌活性について試験されています。細菌や真菌など、さまざまな微生物病原体に対して有効性を示しています。

[出典1] [出典2] [出典3] [出典4] [出典5] [出典6] [出典7] : [出典8] : [出典9] : [出典10] : [出典11] : [出典12]

将来の方向性

The future directions for this compound could involve further exploration of its potential applications, particularly given the importance of carboxamide moieties in pharmaceutical compounds . Additionally, the development of more efficient and environmentally friendly methods for the synthesis of such compounds could be a focus of future research .

作用機序

Thieno[3,2-d]pyrimidines

, such as “3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide”, represent an important class of chemical compounds with diverse biological activities . They are often synthesized from 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent .

Piperidine derivatives

, like “N-(cyclohexylmethyl)-1-{4-[(methylsulfonyl)amino]benzoyl}piperidine-3-carboxamide”, are known to exhibit a wide variety of biological activities . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .

生化学分析

Biochemical Properties

3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to multiple receptors, including ionotropic glutamate receptors . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and efficacy in biochemical assays.

Cellular Effects

The effects of 3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been observed to inhibit certain kinases, leading to changes in downstream signaling pathways that regulate cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s structure allows it to fit into the active sites of target enzymes, thereby blocking or enhancing their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Dosage Effects in Animal Models

The effects of 3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can occur, including organ damage and altered physiological functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing harm .

Metabolic Pathways

3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide: is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of 3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in target tissues. Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects .

Subcellular Localization

The subcellular localization of 3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria could impact cellular energy metabolism .

特性

IUPAC Name |

3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3S/c1-4-24(5-2)21-23-16-11-13-29-19(16)20(27)25(21)12-10-18(26)22-14-15-8-6-7-9-17(15)28-3/h6-9,11,13H,4-5,10,12,14H2,1-3H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCVHFHVPRWPCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)NCC3=CC=CC=C3OC)SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2510872.png)

![N-(4-chlorobenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2510876.png)

![Cyclopropyl[5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B2510877.png)

![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-methylacetamide](/img/structure/B2510879.png)

![5-[1-(3-Methylbenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2510880.png)

![4-Methyl-2-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B2510883.png)

![[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methanol](/img/structure/B2510887.png)

![5-Ethyl-2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2510889.png)

![3-chloro-5-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide](/img/structure/B2510891.png)